

(R)-(+)-1-(4-Methylphenyl)ethylamine CAS number 4187-38-6

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name:	(R)-(+)-1-(4-Methylphenyl)ethylamine
Cat. No.:	B1353335

[Get Quote](#)

An In-depth Technical Guide to (R)-(+)-1-(4-Methylphenyl)ethylamine

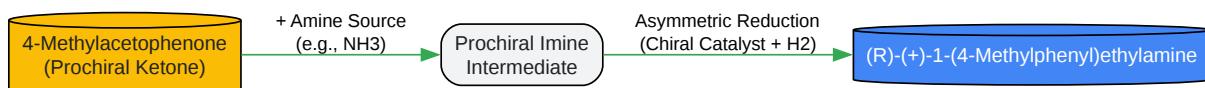
Topic: **(R)-(+)-1-(4-Methylphenyl)ethylamine** CAS Number: 4187-38-6 Audience: Researchers, scientists, and drug development professionals.

Introduction

(R)-(+)-1-(4-Methylphenyl)ethylamine, also known by synonyms such as (R)-1-(p-tolyl)ethylamine and (R)-(+)- α ,4-Dimethylbenzylamine, is a chiral amine of significant interest in synthetic organic chemistry and pharmaceutical development.^{[1][2]} Its structural rigidity and defined stereochemistry make it an invaluable tool for the synthesis of enantiomerically pure compounds. Chiral amines are foundational to modern medicine, with estimates suggesting that over 40% of commercial pharmaceuticals incorporate such structures to ensure therapeutic efficacy and minimize side effects.^[3] This guide provides a comprehensive overview of the chemical properties, synthesis, applications, and biological relevance of **(R)-(+)-1-(4-Methylphenyl)ethylamine**.

Physicochemical and Spectroscopic Data

The fundamental properties of **(R)-(+)-1-(4-Methylphenyl)ethylamine** are summarized below. This data is critical for its application in synthesis, purification, and analysis.


Property	Value	Reference
CAS Number	4187-38-6	[2] [3] [4] [5]
Molecular Formula	C ₉ H ₁₃ N	[1] [2] [4] [5]
Molecular Weight	135.21 g/mol	[1] [2] [3] [5]
Appearance	Colorless to light yellow liquid	[1] [6]
Boiling Point	205 °C (lit.)	[4] [6]
Density	0.919 g/mL at 25 °C (lit.)	[4] [6]
Refractive Index	n _{20/D} 1.521 (lit.)	[4] [6]
Specific Rotation ([α] _{20/D})	+37° (neat)	[6]
pKa	9.20 ± 0.10 (Predicted)	[6]
InChIKey	UZDDXUMOXKDXNE- MRVPVSSYSA-N	[2]
Canonical SMILES	CC1=CC=C(C=C1)--INVALID- LINK--N	[2]

Synthesis Methodologies

The enantioselective synthesis of **(R)-(+)-1-(4-Methylphenyl)ethylamine** is crucial for its applications. Common strategies include the resolution of the racemic amine or, more efficiently, asymmetric synthesis from prochiral precursors.

Asymmetric Reductive Amination

One of the most effective methods for preparing chiral amines is the direct asymmetric reductive amination of prochiral ketones.[\[3\]](#) This approach involves the condensation of 4-methylacetophenone with an amine source, followed by an in-situ reduction of the resulting imine intermediate using a chiral catalyst or auxiliary to control the stereochemistry.[\[3\]](#)

[Click to download full resolution via product page](#)

Caption: Asymmetric Reductive Amination Workflow.

Experimental Protocol: Synthesis via Hydrolysis

A common laboratory-scale synthesis involves the hydrolysis of an enantiomerically pure amide precursor.^{[1][4]}

Objective: To synthesize **(R)-(+)-1-(4-Methylphenyl)ethylamine** from **(R)-N-[1-(4-methylphenyl)ethyl]acetamide**.

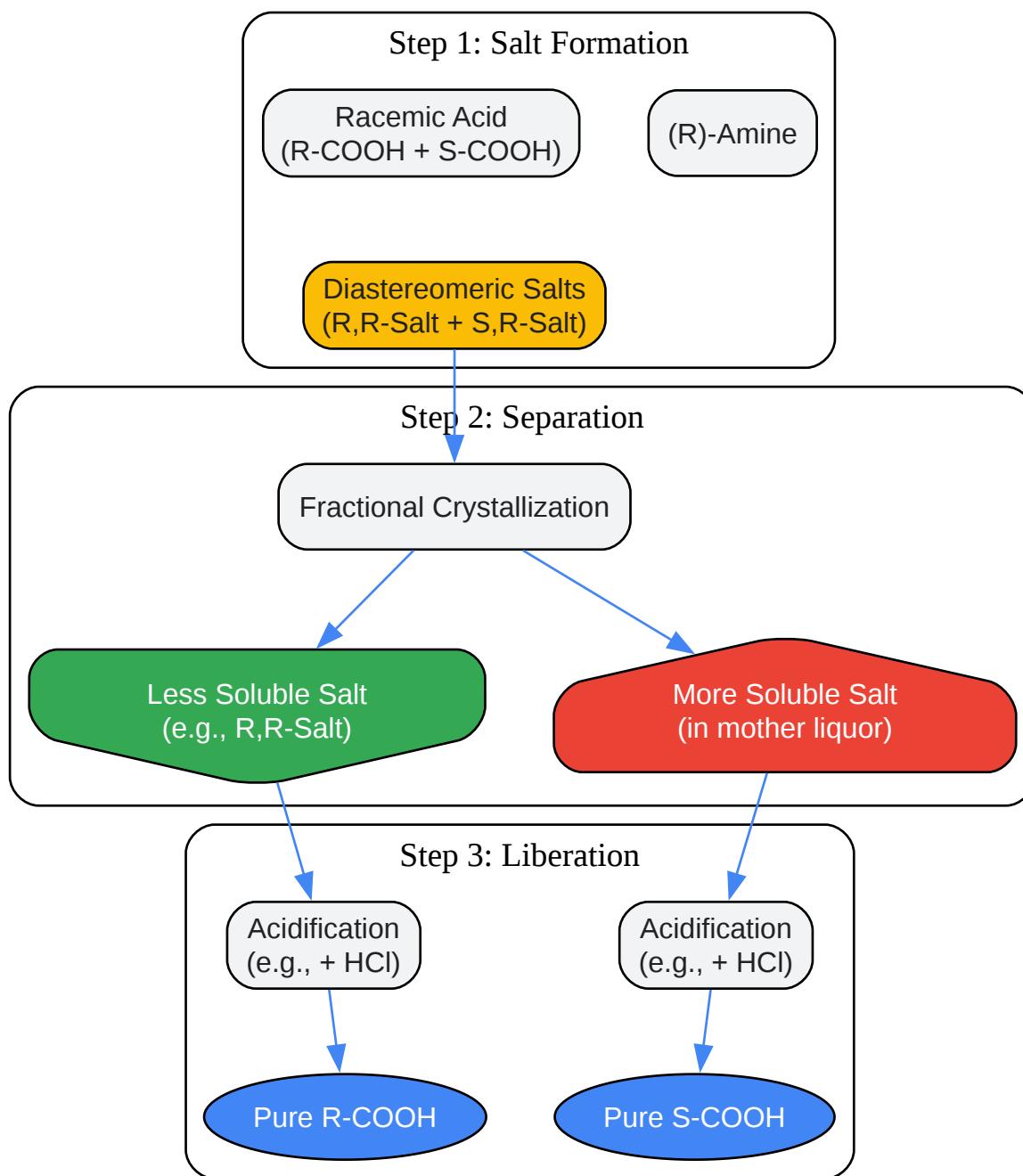
Materials:

- **(R)-N-[1-(4-methylphenyl)ethyl]acetamide (1.0 g)**^[4]
- **n-Butanol (2.0 g)**^[4]
- **Potassium hydroxide (0.63 g)**^[4]
- **Deionized water**
- **Standard laboratory glassware for heating, extraction, and distillation**

Procedure:

- Combine **(R)-N-[1-(4-methylphenyl)ethyl]acetamide**, **n-butanol**, and **potassium hydroxide** in a round-bottom flask equipped with a reflux condenser.^[4]
- Heat the reaction mixture to **100 °C** and maintain this temperature for 24 hours with stirring.
^[4]
- After 24 hours, cool the mixture to a temperature between **10-20 °C**.^[4]

- Add deionized water to the flask and stir for 30 minutes.[4]
- Transfer the mixture to a separatory funnel and allow the layers to separate. Collect the upper organic layer.[4]
- Concentrate the organic layer under reduced pressure to remove the n-butanol.[4]
- Purify the resulting crude product by vacuum distillation (packed column, 80-100 °C) to yield the pure amine.[4]


Expected Outcome: This method typically yields approximately 0.63 g (82%) of the desired product with high purity (>96% by HPLC).[4]

Applications in Asymmetric Synthesis

The primary utility of **(R)-(+)-1-(4-Methylphenyl)ethylamine** in research and industry is as a chiral resolving agent and a chiral auxiliary.[1]

Chiral Resolution of Racemic Acids

This amine is highly effective for the resolution of racemic carboxylic acids. The process relies on the formation of diastereomeric salts with different physical properties, such as solubility, allowing for their separation by fractional crystallization.[7][8]

[Click to download full resolution via product page](#)

Caption: Diastereomeric Salt Resolution Workflow.

Experimental Protocol: Resolution of a Racemic Acid

Objective: To separate the enantiomers of a racemic carboxylic acid using **(R)-(+)-1-(4-Methylphenyl)ethylamine**.

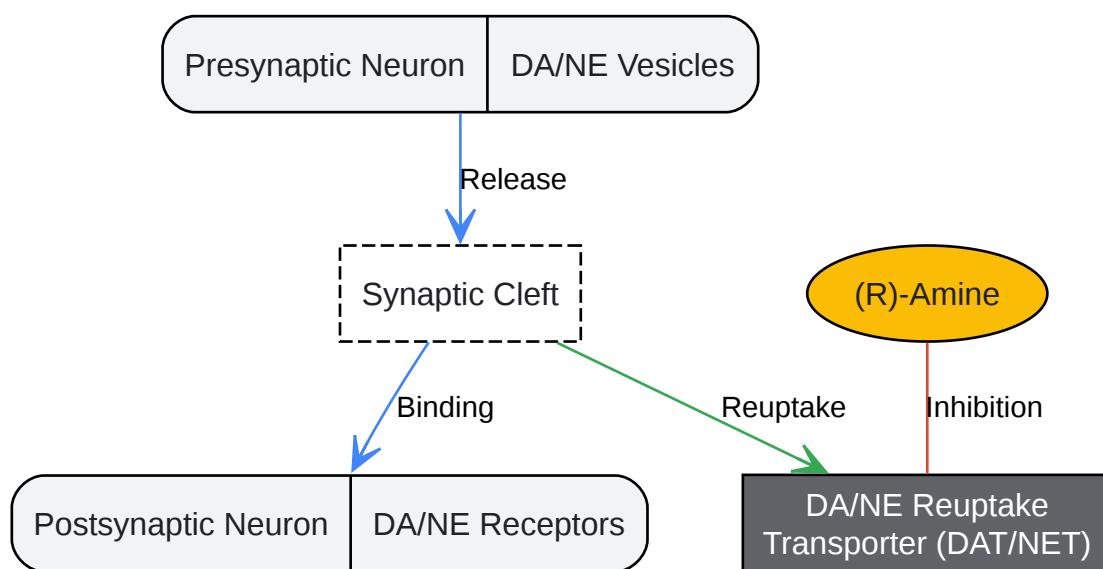
Materials:

- Racemic carboxylic acid (1.0 equivalent)
- **(R)-(+)-1-(4-Methylphenyl)ethylamine** (1.0 equivalent)
- Methanol or ethanol (as solvent)
- 1 M Hydrochloric acid
- Ethyl acetate or diethyl ether (for extraction)
- Sodium sulfate or magnesium sulfate (drying agent)

Procedure:

- In an Erlenmeyer flask, dissolve the racemic acid and **(R)-(+)-1-(4-Methylphenyl)ethylamine** in a minimal amount of warm methanol.^[8]
- Allow the solution to cool slowly to room temperature, then place it in an ice bath (0-5 °C) to facilitate crystallization of the less soluble diastereomeric salt.^[9]
- Collect the resulting crystals by vacuum filtration and wash them with a small volume of cold methanol.^[8]
- To recover the enantiomerically enriched acid, suspend the crystals in water and add 1 M HCl until the solution is acidic (pH ~1-2). This protonates the amine, making it water-soluble, and liberates the free carboxylic acid.
- Extract the aqueous layer three times with ethyl acetate.
- Combine the organic extracts, dry over sodium sulfate, filter, and remove the solvent under reduced pressure to yield one enantiomer of the acid.
- The other enantiomer can be recovered from the mother liquor (the filtrate from step 3) by repeating the acidification and extraction process.^[10]

Role in Drug Development and Biological Activity


Beyond its use as a synthetic tool, **(R)-(+)-1-(4-Methylphenyl)ethylamine** and its derivatives are of interest for their own biological activities.

Pharmaceutical Intermediate

This chiral amine is a key building block for more complex active pharmaceutical ingredients (APIs).^{[1][11]} For example, it has been identified as a crucial intermediate in the synthesis of Y-39983, an investigational drug for the treatment of glaucoma.^[1]

Neuromodulatory Potential

(R)-(+)-1-(4-Methylphenyl)ethylamine is structurally related to phenethylamines and acts as a central nervous system (CNS) stimulant.^[1] Its proposed mechanism involves modulating the levels of key neurotransmitters. Specifically, it is believed to increase the synaptic concentrations of dopamine (DA) and norepinephrine (NE) by inhibiting their reuptake transporters.^[1] This activity profile is similar to that of other stimulants used in the management of conditions like ADHD.^[12]

[Click to download full resolution via product page](#)

Caption: Proposed Neurotransmitter Reuptake Inhibition.

Safety and Handling

(R)-(+)-1-(4-Methylphenyl)ethylamine is a hazardous substance that requires careful handling.

- Hazards: The compound is harmful if swallowed and causes severe skin burns and eye damage.[2][6] It is classified as a corrosive material. High doses may lead to adverse CNS effects such as anxiety and insomnia.[1]
- Flammability: The liquid is flammable.[1]
- Reactivity: It can react violently with strong oxidizing agents.[1] It is also sensitive to air.[6]
- Storage: Store in a tightly sealed container under an inert atmosphere (e.g., nitrogen or argon) in a cool (2-8 °C), dry, and well-ventilated area.[6][13]

Conclusion

(R)-(+)-1-(4-Methylphenyl)ethylamine (CAS 4187-38-6) is a versatile and high-value chiral amine. Its significance stems from its dual role as both a critical tool for asymmetric synthesis—enabling the production of single-enantiomer drugs—and as a scaffold for biologically active molecules. Its well-defined physical properties, established synthetic routes, and proven utility in chiral resolution make it an indispensable compound for professionals in chemical research and pharmaceutical development. Future research will likely continue to explore its use in novel catalytic systems and as a precursor for new therapeutic agents.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

1. Buy (R)-(+)-1-(4-Methylphenyl)ethylamine | 4187-38-6 [smolecule.com]
2. (+)-1-(4-Methylphenyl)ethylamine | C9H13N | CID 7015756 - PubChem [pubchem.ncbi.nlm.nih.gov]
3. (R)-(+)-1-(4-Methylphenyl)ethylamine | 4187-38-6 | Benchchem [benchchem.com]

- 4. (R)-(+)-1-(4-Methylphenyl)ethylamine | 4187-38-6 [chemicalbook.com]
- 5. (R)-(+)-1-(4-Methylphenyl)ethylamine | CAS 4187-38-6 - Arran Chemical Company [arranchemical.ie]
- 6. (R)-(+)-1-(4-Methylphenyl)ethylamine Three Chongqing Chemdad Co. , Ltd [chemdad.com]
- 7. sciencelearningcenter.pbworks.com [sciencelearningcenter.pbworks.com]
- 8. Thieme E-Books & E-Journals [thieme-connect.de]
- 9. Resolution of Racemic Mixtures by Phase Transition of PEGylated Resolving Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 10. CN101735070A - Resolution method of R-(+)-1-(1-naphthyl) ethylamine - Google Patents [patents.google.com]
- 11. lookchem.com [lookchem.com]
- 12. Structure-Activity Correlations for β -Phenethylamines at Human Trace Amine Receptor 1 - PMC [pmc.ncbi.nlm.nih.gov]
- 13. echemi.com [echemi.com]
- To cite this document: BenchChem. [(R)-(+)-1-(4-Methylphenyl)ethylamine CAS number 4187-38-6]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1353335#r-1-4-methylphenyl-ethylamine-cas-number-4187-38-6]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com